molecular formula C15H15BrN2O3S B2710795 3-{[1-(2-Bromobenzenesulfonyl)azetidin-3-yl]methoxy}pyridine CAS No. 2380170-55-6

3-{[1-(2-Bromobenzenesulfonyl)azetidin-3-yl]methoxy}pyridine

Cat. No.: B2710795
CAS No.: 2380170-55-6
M. Wt: 383.26
InChI Key: BDZVZXHNXZOPHT-UHFFFAOYSA-N
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Description

3-{[1-(2-Bromobenzenesulfonyl)azetidin-3-yl]methoxy}pyridine is a complex organic compound with the molecular formula C15H15BrN2O3S This compound is characterized by the presence of a bromophenyl group, a sulfonylazetidine ring, and a pyridine moiety

Preparation Methods

The synthesis of 3-{[1-(2-Bromobenzenesulfonyl)azetidin-3-yl]methoxy}pyridine typically involves multiple steps, starting with the preparation of the azetidine ring and subsequent functionalization. One common synthetic route includes:

    Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl group, followed by its attachment to the azetidine ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-{[1-(2-Bromobenzenesulfonyl)azetidin-3-yl]methoxy}pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the bromophenyl group or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, where nucleophiles like amines or thiols can replace the bromine atom.

    Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

3-{[1-(2-Bromobenzenesulfonyl)azetidin-3-yl]methoxy}pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{[1-(2-Bromobenzenesulfonyl)azetidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the sulfonyl group can form hydrogen bonds with polar residues. The azetidine ring provides rigidity to the molecule, enhancing its binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 3-{[1-(2-Bromobenzenesulfonyl)azetidin-3-yl]methoxy}pyridine include:

    3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine: Similar structure but with a chlorine atom instead of bromine.

    3-[[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine: Similar structure but with a fluorine atom instead of bromine.

    3-[[1-(2-Methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and binding properties compared to its analogs.

Properties

IUPAC Name

3-[[1-(2-bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c16-14-5-1-2-6-15(14)22(19,20)18-9-12(10-18)11-21-13-4-3-7-17-8-13/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZVZXHNXZOPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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